2-cyano-2-cycloheptylidene-N-(2-methylphenyl)acetamide
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Overview
Description
2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a cyano group, a cycloheptylidene moiety, and an o-tolyl group attached to an acetamide backbone. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, dicyclohexyl carbodiimide, and dimethylformamide. Reaction conditions may vary, but typical conditions include room temperature to moderate heating and solvent-free environments .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which can have significant biological activities and potential therapeutic applications .
Scientific Research Applications
2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide involves its interaction with molecular targets through its functional groups. The cyano and carbonyl groups can form interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2-cycloheptylideneacetamide: Similar in structure but lacks the o-tolyl group.
2-Cyano-N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group instead of the o-tolyl group.
Uniqueness
2-Cyano-2-cycloheptylidene-N-(o-tolyl)acetamide is unique due to the presence of the o-tolyl group, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a precursor for synthesizing novel compounds with specific properties .
Properties
Molecular Formula |
C17H20N2O |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-cyano-2-cycloheptylidene-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H20N2O/c1-13-8-6-7-11-16(13)19-17(20)15(12-18)14-9-4-2-3-5-10-14/h6-8,11H,2-5,9-10H2,1H3,(H,19,20) |
InChI Key |
WZIDIJYCMKDKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=C2CCCCCC2)C#N |
Origin of Product |
United States |
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